1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of chloro and fluoro substituents on the benzyl group and dimethylphenyl groups on the pyrazole ring.
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 2-chloro-6-fluorobenzyl chloride and 3,4-dimethylphenylhydrazine.
Formation of Pyrazole Ring: The key step in the synthesis is the formation of the pyrazole ring. This is achieved by reacting 2-chloro-6-fluorobenzyl chloride with 3,4-dimethylphenylhydrazine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the benzylic position. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being investigated for its potential use as a pharmaceutical agent. It has shown promise in preclinical studies for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-3,5-bis(3,4-dimethylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2-chloro-6-fluorobenzyl)-N-[1-(3,4-dimethylphenyl)ethyl]-4-piperidinecarboxamide: This compound has a similar structure but contains a piperidine ring instead of a pyrazole ring.
N-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)-1-methyl-1H-imidazol-2-amine: This compound contains an imidazole ring instead of a pyrazole ring.
N’-[(Z)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene]-1-[(3,4-dimethylphenyl)sulfonyl]-4-piperidinecarbohydrazide: This compound contains a piperidinecarbohydrazide moiety.
Properties
Molecular Formula |
C26H24ClFN2 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3,4-dimethylphenyl)pyrazole |
InChI |
InChI=1S/C26H24ClFN2/c1-16-8-10-20(12-18(16)3)25-14-26(21-11-9-17(2)19(4)13-21)30(29-25)15-22-23(27)6-5-7-24(22)28/h5-14H,15H2,1-4H3 |
InChI Key |
YMDGVYUPZZELMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=C(C=C4)C)C)C |
Origin of Product |
United States |
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